molecular formula C18H16FN3O4S2 B2943226 N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921995-85-9

N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2943226
CAS No.: 921995-85-9
M. Wt: 421.46
InChI Key: NEXXHYHOPFJTSV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonamide group, and fluorine and methoxy substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated acetophenone derivative and thiourea under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl and Methoxyphenyl Groups: The final step involves coupling the fluorophenyl and methoxyphenyl groups to the thiazole-sulfonamide intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes using continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Grignard reagents, organolithium compounds, anhydrous ether, and dry ice.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with active site residues, while the thiazole ring and aromatic substituents contribute to hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
  • N-(4-bromophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
  • N-(4-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c1-26-15-6-8-16(9-7-15)28(24,25)22-18-21-14(11-27-18)10-17(23)20-13-4-2-12(19)3-5-13/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXXHYHOPFJTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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